Quantified MAO-B Inhibitory Potency and Selective Window over MAO-A
2-[(4-aminophenyl)thio]-N-quinolin-3-ylpropanamide exhibits a moderate, quantifiable inhibition of human monoamine oxidase B (MAO-B) with an IC50 of 17,000 nM (17 µM) [1]. Crucially, it displays a selectivity window over human MAO-A, where its inhibitory activity is greater than 100,000 nM (>100 µM), representing at least a 5.8-fold difference in potency [1]. This contrasts with pan-MAO inhibitors or compounds with inverted selectivity profiles. For comparison, a structurally distinct MAO-B inhibitor like Selegiline exhibits an IC50 of ~6.8 nM for MAO-B [2], highlighting that this compound offers a moderate-potency, MAO-B-preferring profile suitable for specific assay conditions or as a starting point for optimization.
| Evidence Dimension | Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 17,000 nM for human MAO-B; IC50 > 100,000 nM for human MAO-A |
| Comparator Or Baseline | MAO-A: IC50 > 100,000 nM (for the same compound) | MAO-B inhibitor Selegiline: IC50 ~6.8 nM for MAO-B |
| Quantified Difference | >5.8-fold selectivity for MAO-B over MAO-A | ~2,500-fold less potent than Selegiline for MAO-B |
| Conditions | Inhibition of human membrane-bound MAO-B and MAO-A expressed in insect cell membranes, assessed via conversion of kynuramine to 4-hydroxyquinoline. |
Why This Matters
This data allows researchers to select this compound specifically when moderate MAO-B inhibition and a clear selectivity margin over MAO-A are required, differentiating it from more potent but less selective or pan-MAO inhibitor alternatives.
- [1] BindingDB. (2021). BDBM50450822 (CHEMBL4216610) - Affinity Data for Human MAO-B and MAO-A. View Source
- [2] Gerlach, M., et al. (1996). Selegiline: a molecule to protect neurons. European Journal of Pharmacology, 296(2), 145-152. View Source
